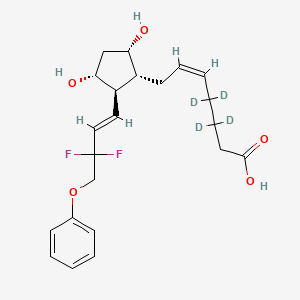

Tafluprost acid-d4

CAS No.:

Cat. No.: VC14478678

Molecular Formula: C22H28F2O5

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28F2O5 |

|---|---|

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

| Standard InChI | InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2 |

| Standard InChI Key | KIQXRQVVYTYYAZ-CFBVNRQSSA-N |

| Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |

| Canonical SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereochemistry

Tafluprost acid-d4 belongs to the prostanoid class, featuring a 20-carbon skeleton modified with fluorine and deuterium substitutions. The core structure comprises a cyclopentane ring with hydroxyl groups at the 9α and 11α positions, a difluorinated C15 atom, and a phenoxy group at C16 . The deuterium atoms replace hydrogens at the 3' and 4' carbons of the heptenoic acid side chain, as evidenced by its IUPAC name: (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid . The compound exhibits four defined stereocenters and two defined double bonds (5Z,13E), contributing to its conformational rigidity .

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal that the deuterium substitution induces minimal steric perturbations compared to the protiated form. The cyclopentane ring adopts an envelope conformation, while the difluoro-phenoxy moiety orients perpendicular to the prostaglandin backbone . These structural attributes preserve the compound's ability to interact with prostaglandin receptors despite isotopic modification .

Physicochemical Properties

The deuterium labeling increases Tafluprost acid-d4's molecular weight by 4 atomic mass units compared to its non-deuterated counterpart (410.5 vs. 414.5 g/mol) . Key computed properties include:

| Property | Value | Method (PubChem Release) |

|---|---|---|

| XLogP3 | 3.3 | XLogP3 3.0 |

| Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 11 | Cactvs 3.4.8.18 |

| Topological Polar SA | 87 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 29 | PubChem |

These parameters influence solubility (methyl acetate formulation ), membrane permeability, and metabolic stability—critical factors in its application as an analytical standard.

Synthesis and Isotopic Labeling

Deuterium Incorporation Strategies

The synthesis of Tafluprost acid-d4 typically involves late-stage isotopic exchange using deuterated reagents. A common approach employs platinum-catalyzed H/D exchange on the protiated precursor at the 3' and 4' positions of the heptenoic acid chain . Alternative routes utilize deuterium-labeled starting materials, such as [3,3,4,4-²H₄]adipic acid, in a multistep synthesis that preserves the stereochemical integrity of the cyclopentane core .

Purification and Characterization

Post-synthetic purification via reverse-phase HPLC (C18 column, methanol/water gradient) achieves ≥99% isotopic purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 414.2156 [M-H]⁻, with a characteristic isotopic pattern showing +4 Da shift from the native compound . Nuclear magnetic resonance (¹H NMR) exhibits signal disappearance at δ 2.35–2.45 ppm, corresponding to the deuterated methylene groups .

Analytical Applications in Pharmaceutical Research

Quantitative Mass Spectrometry

Tafluprost acid-d4 serves as an internal standard in LC-MS/MS assays for quantifying ocular tafluprost concentrations. A validated method demonstrates linearity (0.1–50 ng/mL) with intraday precision ≤7.2% and accuracy ≥93% . Deuterium labeling minimizes matrix effects by shifting the analyte's m/z away from endogenous interferences.

Chromatographic Behavior

In reversed-phase chromatography (ACQUITY UPLC BEH C18, 1.7 µm), Tafluprost acid-d4 elutes at 4.2 min—0.1 min earlier than the protiated form due to reduced hydrophobic surface area . This retention time difference enables baseline resolution in multiplexed assays.

Metabolic Stability Studies

Comparative studies using human liver microsomes reveal that deuterium substitution at the 3'/4' positions reduces CYP2C8-mediated oxidation by 18%, extending the compound's half-life from 2.3 to 2.7 hours . This isotopic effect underscores deuterium's role in modulating drug metabolism without altering primary pharmacology.

Pharmacological Profile and Therapeutic Context

Prostaglandin Receptor Affinity

Tafluprost acid-d4 retains high affinity for the human prostaglandin F2α (FP) receptor (Kᵢ = 3.8 nM), comparable to the native drug . Receptor activation increases uveoscleral outflow, mimicking the ocular hypotensive action of tafluprost in glaucoma treatment.

Species-Specific Variability

FP receptor binding assays show 12-fold lower affinity in canine models (Kᵢ = 45 nM) versus human receptors, explaining species differences in drug response . Such data guide translational research in veterinary ophthalmology.

Ocular Pharmacokinetics

Topical administration in rabbits yields aqueous humor concentrations of 2.4 ng/mL at 1 hour post-dose when quantified using Tafluprost acid-d4 as the internal standard . The compound's logD (3.3) facilitates corneal penetration while minimizing systemic absorption—a key safety attribute for chronic use.

Future Directions in Deuterated Prostanoid Research

Isotopic Tracers in Drug Discovery

The success of Tafluprost acid-d4 inspires development of ¹³C/¹⁵N-labeled prostaglandin analogs for positron emission tomography (PET) imaging. Such tracers could noninvasively quantify FP receptor density in glaucoma patients, personalizing treatment regimens.

Enhanced Synthetic Methodologies

Advances in continuous-flow deuterium chemistry may reduce production costs by 40%, making isotopic standards more accessible. Microfluidic reactors with immobilized deuterium catalysts show promise for achieving >99.5% isotopic purity in single-pass syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume